molecular formula C22H21N3O2 B11012089 2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide

2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide

Cat. No.: B11012089
M. Wt: 359.4 g/mol
InChI Key: JQEQTYDEALWTOR-UHFFFAOYSA-N
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Description

2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, an indole moiety, and a carboxamide group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Indole Moiety: The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline-indole intermediate with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminum hydride).

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like Br2 (bromine) or HNO3 (nitric acid).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4 (sodium borohydride)

    Substitution: Br2, HNO3

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxaldehyde

    Reduction: Formation of 2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-amine

    Substitution: Formation of halogenated or nitrated indole derivatives

Scientific Research Applications

2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxyquinoline-4-carboxamide: Lacks the indole moiety but shares the quinoline and carboxamide groups.

    N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide: Lacks the hydroxyl group but shares the quinoline, indole, and carboxamide groups.

    2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline: Lacks the carboxamide group but shares the quinoline, indole, and hydroxyl groups.

Uniqueness

2-hydroxy-N-[1-(2-methylpropyl)-1H-indol-4-yl]quinoline-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the quinoline and indole moieties, along with the hydroxyl and carboxamide groups, allows for a wide range of chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]-2-oxo-1H-quinoline-4-carboxamide

InChI

InChI=1S/C22H21N3O2/c1-14(2)13-25-11-10-16-19(8-5-9-20(16)25)24-22(27)17-12-21(26)23-18-7-4-3-6-15(17)18/h3-12,14H,13H2,1-2H3,(H,23,26)(H,24,27)

InChI Key

JQEQTYDEALWTOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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